3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another method involves the bromination of 4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazoles followed by cyclization . Industrial production methods may utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the triazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and antioxidant activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of signaling pathways . This interaction is facilitated by the compound’s ability to donate and accept hydrogen bonds, making it a precise pharmacophore.
Comparison with Similar Compounds
Ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combination of triazole and thiadiazole rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may differ in their substituents and pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activities but have a different ring fusion pattern.
The uniqueness of ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide lies in its specific structural features and the resulting pharmacological properties.
Properties
Molecular Formula |
C12H11FN4S2 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11FN4S2/c1-2-18-7-10-14-15-12-17(10)16-11(19-12)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 |
InChI Key |
OIMCAWBOCXGPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C3=CC=CC=C3F |
Origin of Product |
United States |
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